molecular formula C15H15N3OS2 B7637120 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole

3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole

Cat. No.: B7637120
M. Wt: 317.4 g/mol
InChI Key: FZKRCMGXYPWOPI-UHFFFAOYSA-N
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Description

3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a phenoxypropylsulfanyl group attached to a thiophen-2-yl-1H-1,2,4-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a nucleophilic substitution reaction using a thiophene derivative and an appropriate leaving group.

    Attachment of the Phenoxypropylsulfanyl Group: The final step involves the attachment of the phenoxypropylsulfanyl group to the triazole core through a nucleophilic substitution reaction, typically using a phenoxypropyl halide and a thiol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenoxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-phenoxypropylsulfanyl)-5-phenyl-1H-1,2,4-triazole
  • 3-(3-phenoxypropylsulfanyl)-5-methyl-1H-1,2,4-triazole
  • 3-(3-phenoxypropylsulfanyl)-5-ethyl-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole stands out due to the presence of the thiophen-2-yl group, which imparts unique electronic and steric properties. This can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-phenoxypropylsulfanyl)-5-thiophen-2-yl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-2-6-12(7-3-1)19-9-5-11-21-15-16-14(17-18-15)13-8-4-10-20-13/h1-4,6-8,10H,5,9,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKRCMGXYPWOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NNC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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